molecular formula C11H10ClN B8356007 1-(2-Chloro-4-methylphenyl)pyrrole

1-(2-Chloro-4-methylphenyl)pyrrole

Cat. No.: B8356007
M. Wt: 191.65 g/mol
InChI Key: VKDATGWAEJIAHE-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted at the 1-position with a 2-chloro-4-methylphenyl group. The pyrrole core contributes to its π-electron-rich structure, enabling diverse chemical interactions, while the chloro and methyl substituents on the phenyl ring modulate electronic, steric, and solubility properties.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

1-(2-chloro-4-methylphenyl)pyrrole

InChI

InChI=1S/C11H10ClN/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,1H3

InChI Key

VKDATGWAEJIAHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

The position and nature of substituents on the aryl group significantly influence physicochemical and biological properties:

  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one (): The 4-chlorophenyl group in this pyrrol-3-one derivative lacks the methyl substituent present in the target compound. The absence of the methyl group reduces steric hindrance but may decrease lipophilicity compared to 1-(2-Chloro-4-methylphenyl)pyrrole.
  • 1-(4-Fluorophenyl)-2,5-dimethylpyrrole (): Replacing chlorine with fluorine (electron-withdrawing) and adding methyl groups to the pyrrole ring alters electronic distribution.
  • 1-[(2-Trifluoromethyl)phenyl]pyrrole () :

    • The trifluoromethyl group introduces strong electron-withdrawing effects and higher lipophilicity than the chloro-methyl combination. This substitution pattern is advantageous in agrochemicals and pharmaceuticals for enhancing membrane permeability .

Modifications to the Pyrrole Core

  • Replacement with Heteroaromatic Rings () :

    • Compounds replacing pyrrole with phenyl or reduced pyrrolidine rings showed diminished activity as KAT8 inhibitors, highlighting the pyrrole’s critical role in π-π stacking and hydrogen bonding. The (1H-pyrrol-2-yl)methylidene group in the target compound is essential for maintaining planar geometry and conjugation .
  • Substituents on the Pyrrole Ring :

    • Derivatives like 1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole () feature thienyl substituents on the pyrrole, which extend conjugation and alter redox properties. Such modifications are relevant in organic electronics but may reduce compatibility with biological targets compared to simpler pyrrole systems .

Functional Group Additions

  • 1-(2-Chloro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (): The urea linkage and morpholinopyrimidine group in this compound introduce hydrogen-bonding capacity and basicity, contrasting with the neutral pyrrole system. Such modifications are typical in kinase inhibitors but increase molecular weight and complexity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloro-4-methylphenyl)pyrrole, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a pyrrole precursor with a halogenated aryl group under Ullmann or Suzuki-Miyaura cross-coupling conditions. For example, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like toluene or DMF at 80–110°C ensures regioselective substitution. Monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 molar ratio of pyrrole to aryl halide) minimizes side products like di-substituted derivatives. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for pyrrole protons (δ 6.2–6.8 ppm) and aromatic protons from the 2-chloro-4-methylphenyl group (δ 7.1–7.5 ppm). Methyl protons appear as a singlet at δ 2.3–2.5 ppm.
  • ¹³C NMR : The pyrrole carbons resonate at δ 105–125 ppm, while the aryl carbons (including Cl and CH₃ substituents) appear at δ 125–140 ppm.
  • IR : Stretching frequencies for C–Cl (~550 cm⁻¹) and C–N pyrrole rings (~1450 cm⁻¹) confirm functional groups.
  • HRMS : Exact mass calculation (e.g., C₁₁H₁₀ClN requires m/z 191.0504) validates molecular composition .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Crystallization is hindered by the compound’s nonpolar aromatic structure. Slow evaporation from a mixed solvent system (e.g., CH₂Cl₂/hexane) promotes crystal growth. Single-crystal X-ray diffraction requires high-purity samples (≥98%) and low-temperature data collection (e.g., 100 K) to minimize disorder. π-π stacking interactions between aryl groups (centroid distances ~3.6 Å) stabilize the lattice .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) reveal frontier molecular orbitals, highlighting electrophilic regions (e.g., pyrrole α-positions). Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict solubility and aggregation behavior. Electrostatic potential maps identify sites for nucleophilic attack (e.g., aryl chlorine substitution) .

Q. What strategies resolve contradictory spectroscopic data during derivative synthesis (e.g., unexpected byproducts)?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from regiochemical isomers or oxidation byproducts. Use 2D NMR (COSY, HSQC) to assign connectivity and distinguish isomers. LC-MS with high-resolution settings (R > 20,000) identifies minor impurities. Reaction optimization (e.g., lower temperature, inert atmosphere) reduces oxidation of the pyrrole ring .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., NO₂) at the pyrrole β-position to enhance electrophilicity for enzyme inhibition.
  • Biological Assays : Test cytotoxicity via MTT assays (e.g., IC₅₀ values against HeLa cells) and antimicrobial activity via MIC determinations.
  • Mechanistic Probes : Use fluorescent tagging (e.g., BODIPY conjugates) to track cellular uptake and target engagement .

Q. What role does the chloro-methylphenyl group play in modulating the compound’s photophysical properties?

  • Methodological Answer : The electron-withdrawing Cl and electron-donating CH₃ groups create a push-pull system, altering absorption/emission spectra. UV-Vis (λmax ~280 nm) and fluorescence quenching studies in polar solvents (e.g., acetone) reveal charge-transfer transitions. Time-resolved spectroscopy (e.g., femtosecond laser) quantifies excited-state lifetimes .

Methodological Best Practices

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

  • Protocol : Use Schlenk-line techniques under argon/nitrogen. Dry solvents (e.g., THF over Na/benzophenone) and reagents (e.g., aryl halides over molecular sieves). Quench reactions with degassed methanol to prevent hydrolysis. Store intermediates in flame-sealed ampoules under inert gas .

Q. What analytical workflows validate purity and stability for long-term storage?

  • Protocol :

  • Purity : Combine HPLC (C18 column, acetonitrile/water) with diode-array detection (purity >99%).
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) monitored via LC-MS. Use amber vials and dessicants (silica gel) to prevent photodegradation and moisture uptake .

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